Dapsone-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

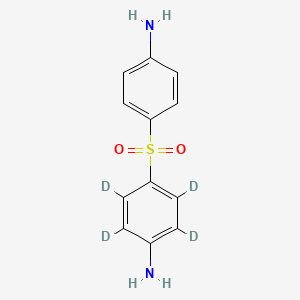

IUPAC Name |

4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJKPEGWNLWLTK-NMRLXUNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical and Analytical Profile of Dapsone-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Dapsone-d4, a deuterated isotopologue of the sulfone antibiotic Dapsone. It is primarily intended for use as an internal standard in quantitative bioanalytical assays.[1][2] This guide covers its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its application in liquid chromatography-mass spectrometry (LC-MS).

Chemical Structure and Properties

This compound is structurally identical to Dapsone, with the exception that four hydrogen atoms on one of the phenyl rings have been replaced by deuterium atoms. This isotopic substitution results in a molecular weight increase of approximately four mass units, which allows it to be distinguished from the unlabeled analyte by mass spectrometry, while maintaining nearly identical chromatographic behavior and extraction efficiency.

The IUPAC name for this compound is 4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | [3] |

| Synonyms | Dapsone D4, DDS-d4, 4,4’-Diaminodiphenyl sulfone-d4 | [3][4] |

| CAS Number | 1346602-12-7 | [3][4] |

| Molecular Formula | C₁₂H₈D₄N₂O₂S | [1][2][4] |

| Molecular Weight | 252.33 g/mol | [3][4] |

| Exact Mass | 252.087051 Da | [3] |

| Appearance | Solid (at room temperature) | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Boiling Point | 511.7 ± 35.0 °C at 760 mmHg | [4] |

| Flash Point | 263.2 ± 25.9 °C | [4] |

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analytical characterization of this compound.

The synthesis of this compound can be achieved by adapting established routes for unlabeled Dapsone, utilizing a deuterated starting material. A common strategy involves the coupling of a deuterated aryl halide with a non-deuterated aryl thiol derivative, followed by oxidation of the resulting sulfide to a sulfone and subsequent functional group manipulations.

Objective: To synthesize 4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline (this compound).

Materials:

-

Aniline-d5 (or 4-bromoaniline-d4)

-

4-acetamidobenzenesulfonyl chloride

-

Pyridine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Step 1: Acylation of Deuterated Aniline.

-

Dissolve aniline-d5 in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 4-acetamidobenzenesulfonyl chloride portion-wise while maintaining the temperature at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-(phenyl-d5)-4-acetamidobenzenesulfonamide.

-

-

Step 2: Hydrolysis of the Acetamide Group.

-

Suspend the product from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

-

Step 3: Purification.

-

Purify the crude product using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Recrystallize the final product from an ethanol/water mixture to obtain pure this compound.

-

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

Protocol:

-

Acquire a ¹H NMR spectrum.

-

Expected Results: The ¹H NMR spectrum of Dapsone is characterized by two sets of signals corresponding to the two different phenyl rings.[5] For this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent. The spectrum should primarily show two doublets in the aromatic region (typically around 6.6 ppm and 7.5 ppm) corresponding to the protons of the non-deuterated 4-aminophenyl group, and a broad singlet for the amino (-NH₂) protons.[6]

Objective: To develop a quantitative method for Dapsone in a biological matrix (e.g., human plasma) using this compound as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[7][8]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Materials:

-

Human plasma (K₂EDTA as anticoagulant).

-

Dapsone analytical standard.

-

This compound (internal standard).

-

Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Acetate.

-

Protein precipitation solvent (e.g., ACN or MeOH with 0.1% formic acid).

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Dapsone and this compound in methanol.

-

From these stocks, prepare serial dilutions for calibration curve standards (e.g., 1 ng/mL to 1000 ng/mL) in a suitable solvent mixture (e.g., 50:50 MeOH:water).

-

Prepare a working solution of this compound IS at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.

-

Add 10 µL of the this compound IS working solution to each tube (except for blank matrix samples) and vortex briefly.

-

Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dapsone: Q1: 249.1 m/z → Q3: 156.1 m/z (example transition).

-

This compound (IS): Q1: 253.1 m/z → Q3: 160.1 m/z (corresponding transition).

-

-

-

Data Analysis:

-

Integrate the peak areas for both Dapsone and this compound for all samples.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Dapsone) / (Peak Area of this compound).

-

Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Dapsone in unknown samples by interpolating their PAR values from the calibration curve.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of an analyte (Dapsone) in a biological sample using its deuterated analogue (this compound) as an internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

- 1. SmallMolecules.com | Dapsone D4 (500 g) from Clearsynth | SmallMolecules.com [smallmolecules.com]

- 2. hexonsynth.com [hexonsynth.com]

- 3. This compound | C12H12N2O2S | CID 71315185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (4,4′-Diaminodiphenyl sulfone-d4; DDS-d4) | Bacterial | 1346602-12-7 | Invivochem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. article.scirea.org [article.scirea.org]

- 7. youtube.com [youtube.com]

- 8. texilajournal.com [texilajournal.com]

physical and chemical properties of Dapsone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dapsone-d4, a deuterated analog of the well-established antibacterial and anti-inflammatory agent, Dapsone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.

Core Physical and Chemical Properties

This compound, with the IUPAC name 4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline, is a stable, isotopically labeled form of Dapsone. The incorporation of deuterium atoms at specific positions of the phenyl ring provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical assays.

Quantitative Data Summary

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈D₄N₂O₂S | [1] |

| Molecular Weight | 252.33 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 175-177 °C (for Dapsone) | |

| Boiling Point (Predicted) | 511.7 ± 35.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point (Predicted) | 263.2 ± 25.9 °C | [2] |

| LogP | 0.94 | [2] |

Table 2: Solubility Profile

| Solvent | Solubility | Source |

| Water | Very slightly soluble | [3] |

| Methanol | Soluble | [4] |

| Ethanol | Soluble | [4] |

| Acetone | Soluble | [4] |

| Dilute Hydrochloric Acid | Soluble | [4] |

| Deuterated Dimethyl Sulfoxide (DMSO-d6) | Slightly soluble | [4] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity of this compound and to quantify its concentration in solutions.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used. The exact ratio is optimized to achieve good separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: Dapsone and its deuterated analog have a strong UV absorbance, and a wavelength of 295 nm is commonly used for detection.

-

Sample Preparation: A known weight of this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution. Working standards and samples are prepared by diluting the stock solution with the mobile phase.

-

Analysis: The prepared solutions are injected into the HPLC system, and the peak area of this compound is measured. Purity is determined by the relative peak area, and concentration is calculated by comparing the peak area of the sample to a calibration curve generated from the working standards.

Spectroscopic Analysis

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The absence of signals in the ¹H NMR spectrum at the positions corresponding to the deuterated phenyl ring confirms the isotopic labeling.

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation: A small amount of powdered this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer is used.

-

Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are correlated with specific functional groups (e.g., N-H, S=O, C-S, aromatic C-H).

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined by a mass analyzer. The molecular ion peak confirms the molecular weight of this compound.

Signaling and Metabolic Pathways

The primary mechanism of action of Dapsone is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in susceptible microorganisms.[5] In addition to its antimicrobial effects, Dapsone also possesses anti-inflammatory properties, which are thought to be mediated through the inhibition of neutrophil myeloperoxidase.[6]

Metabolic Pathway of Dapsone

Dapsone is primarily metabolized in the liver through two main pathways: N-acetylation and N-hydroxylation. The deuteration in this compound is not expected to significantly alter these primary metabolic routes.

Caption: Metabolic pathway of this compound.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the characterization of this compound.

Caption: General workflow for the characterization of this compound.

References

- 1. This compound | C12H12N2O2S | CID 71315185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dapsone D4 | CAS#:1346602-12-7 | Chemsrc [chemsrc.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Dapsone Ameliorates Colitis through TLR4/NF-kB Pathway in TNBS Induced Colitis Model in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Dapsone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapsone-d4, a deuterated analog of Dapsone, is primarily utilized as an internal standard in pharmacokinetic studies due to its mass shift. However, the substitution of hydrogen with deuterium atoms has the potential to alter the drug's metabolic profile through the kinetic isotope effect (KIE). This technical guide provides an in-depth review of the established mechanism of action of Dapsone, the parent compound, and explores the potential pharmacodynamic and pharmacokinetic implications of deuteration. While direct studies on the mechanism of action of this compound are not available, this paper will extrapolate its likely behavior based on the well-characterized activities of Dapsone and the principles of deuterated drug development.

Introduction to Dapsone and the Rationale for Deuteration

Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic with both antibacterial and anti-inflammatory properties.[1][2] It is a cornerstone in the treatment of leprosy and is also used for various dermatological conditions, including dermatitis herpetiformis and acne vulgaris.[1][2] The therapeutic efficacy of Dapsone is attributed to its dual mechanisms of action: inhibition of folic acid synthesis in bacteria and modulation of neutrophil-mediated inflammation in inflammatory conditions.

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic and metabolic profiles of compounds.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions. This phenomenon, known as the kinetic isotope effect, can reduce the rate of drug metabolism, particularly by cytochrome P450 (CYP) enzymes, potentially leading to increased drug exposure, a longer half-life, and a more favorable safety profile by reducing the formation of toxic metabolites.[4][5][6] this compound is the deuterated form of Dapsone, and while primarily used as a tracer, the implications of its altered metabolism warrant a detailed examination of its potential mechanistic differences.[3]

Antibacterial Mechanism of Action: Inhibition of Folate Synthesis

Dapsone exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][7][8] Bacteria synthesize their own folic acid, which is essential for DNA and RNA synthesis.[8]

The signaling pathway for Dapsone's antibacterial action is as follows:

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

A common method to determine the inhibitory activity of compounds against DHPS is a coupled spectrophotometric assay.[9][10]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant DHPS enzyme

-

p-Aminobenzoic acid (PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

Recombinant DHFR enzyme

-

NADPH

-

Dapsone or this compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing PABA, DHPP, DHFR, and NADPH in the assay buffer.

-

Add varying concentrations of Dapsone or this compound to the wells of the microplate.

-

Initiate the reaction by adding DHPS to the wells.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature.

-

Calculate the initial reaction velocities and determine the IC50 value for the inhibitor.

Anti-inflammatory Mechanism of Action: Modulation of Neutrophil Function

Dapsone's anti-inflammatory effects are primarily attributed to its ability to interfere with neutrophil function, particularly by inhibiting the enzyme myeloperoxidase (MPO).[1] MPO is a key enzyme in neutrophils that catalyzes the formation of hypochlorous acid (HOCl), a potent reactive oxygen species (ROS) involved in microbial killing but also in tissue damage during inflammation.[1]

The proposed signaling pathway for Dapsone's anti-inflammatory action is as follows:

References

- 1. Dapsone - Wikipedia [en.wikipedia.org]

- 2. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 9. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Activities of Deuterated Dapsone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a cornerstone therapeutic agent with a rich history in treating infectious diseases like leprosy and a range of inflammatory, neutrophil-driven dermatoses.[1][2][3] Its clinical utility is, however, often tempered by dose-dependent hematological side effects, primarily methemoglobinemia and hemolytic anemia.[4] These toxicities are largely attributed to the metabolic N-hydroxylation of dapsone into a reactive hydroxylamine metabolite (DDS-NOH).[4][5]

In the landscape of modern drug development, deuterium chemistry has emerged as a strategic approach to optimize the pharmacokinetic and safety profiles of established drugs.[6] By replacing specific hydrogen atoms with their heavier, stable isotope deuterium, it is possible to slow down metabolic pathways governed by the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[6]

This technical guide provides an in-depth overview of the biological activities of dapsone and explores the theoretical framework and potential benefits of deuterating the dapsone molecule. While deuterated dapsone has been synthesized for research purposes, publically available data on its specific biological activities and pharmacokinetic profile are scarce.[1][7] Therefore, this document will detail the established mechanisms of action and metabolic pathways of dapsone and, based on these, project the anticipated impact of deuteration.

Biological Activities of Dapsone

Dapsone exhibits a dual mechanism of action, functioning as both an antibacterial and a potent anti-inflammatory agent.

Antibacterial Activity

As a bacteriostatic agent, dapsone's primary antibacterial mechanism is the inhibition of folate synthesis in susceptible microorganisms, such as Mycobacterium leprae.[4][8] It acts as a competitive antagonist of para-aminobenzoic acid (PABA), preventing its incorporation into dihydrofolic acid by the enzyme dihydropteroate synthase (DHPS).[9][10][11] This disruption of the folate pathway ultimately inhibits nucleic acid synthesis, halting bacterial replication.[8]

Anti-inflammatory and Immunomodulatory Effects

Dapsone's anti-inflammatory properties are central to its efficacy in treating conditions like dermatitis herpetiformis.[8] These effects are not fully elucidated but are known to involve the modulation of neutrophil function:

-

Inhibition of Myeloperoxidase (MPO): Dapsone is a potent inhibitor of the neutrophil enzyme myeloperoxidase.[12][13] MPO is responsible for producing hypochlorous acid (HOCl), a highly reactive oxidant that contributes to tissue damage during inflammation.[8] By inhibiting MPO, dapsone reduces this oxidative damage.[12]

-

Suppression of Neutrophil Functions: Dapsone has been shown to suppress neutrophil superoxide production, elastase release, and the formation of neutrophil extracellular traps (NETosis) in a dose-dependent manner.[7][13] It also reduces the production of the pro-inflammatory chemokine IL-8 by neutrophils.[7]

Pharmacokinetics and Metabolism of Dapsone

Understanding the metabolic fate of dapsone is critical to appreciating the rationale for deuteration.

-

Absorption and Distribution: Dapsone is well-absorbed orally, with peak plasma concentrations reached in 4 to 8 hours.[14] It has an average plasma half-life of about 28 hours and is widely distributed throughout body tissues.[14][15]

-

Metabolism: Dapsone undergoes two primary metabolic transformations in the liver[16]:

-

N-acetylation: Catalyzed by N-acetyltransferase (NAT) enzymes, this pathway produces monoacetyldapsone (MADDS), a less active metabolite. The rate of acetylation is subject to genetic polymorphism, leading to "slow" and "rapid" acetylator phenotypes in the population.[15]

-

N-hydroxylation: Mediated by cytochrome P450 enzymes, particularly CYP2E1 and CYP3A4, this pathway generates the dapsone hydroxylamine (DDS-NOH).[5][17] This metabolite is highly reactive and is the principal cause of dapsone's hematological toxicity.[4][5] DDS-NOH enters red blood cells and oxidizes hemoglobin to methemoglobin, impairing oxygen transport.[4]

-

The Rationale for Deuterating Dapsone: A Theoretical Perspective

The primary strategy behind developing a deuterated version of dapsone is to mitigate the toxicity associated with the N-hydroxylation pathway.

The Deuterium Kinetic Isotope Effect (KIE)

The C-H bond is the weakest bond in many organic molecules and is often the site of initial metabolic attack by enzymes like cytochrome P450. The C-D bond is stronger and thus more difficult to break. This difference in bond strength can lead to a slower rate of reaction for deuterated compounds, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[6] By strategically placing deuterium atoms at sites of metabolic oxidation, the rate of metabolism at that position can be significantly reduced.[6]

Potential Impact on Dapsone Metabolism

Deuteration of the aromatic rings of the dapsone molecule could theoretically slow the rate of N-hydroxylation by CYP enzymes. This would lead to:

-

Reduced Formation of Toxic Metabolites: A slower N-hydroxylation rate would decrease the production of the toxic dapsone hydroxylamine (DDS-NOH). This could translate to a lower incidence and severity of methemoglobinemia and hemolysis, potentially allowing for higher or more consistent dosing with an improved safety margin.

-

Altered Pharmacokinetic Profile: By slowing a major clearance pathway, deuteration could increase the half-life and overall exposure (AUC) of the parent dapsone molecule. This might allow for less frequent dosing.

-

Shifting Metabolic Pathways: Slowing N-hydroxylation could potentially shunt a greater proportion of the drug through the N-acetylation pathway. The clinical implications of this shift would need to be carefully studied.

Data Presentation: Pharmacokinetics of Dapsone (Non-Deuterated)

No quantitative data for deuterated dapsone is currently available in the public domain. The following tables summarize key pharmacokinetic and metabolic parameters for standard dapsone.

Table 1: Pharmacokinetic Parameters of Oral Dapsone in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 4 - 8 hours | [14] |

| Elimination Half-life (t½) | 10 - 50 hours (avg. 28) | [14] |

| Volume of Distribution (Vd) | ~1.5 L/kg | [15] |

| Protein Binding | 70% - 90% | [15] |

Table 2: In Vitro Kinetics of Dapsone N-Oxidation in Human Liver Microsomes

| Enzyme Affinity | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Putative CYP Isozyme(s) | Reference |

| High-Affinity | 0.004 ± 0.003 mmol/L | 0.13 ± 0.04 nmol/mg protein/min | CYP2E1, CYP2C | [17] |

| Low-Affinity | 0.14 ± 0.05 mmol/L | 1.3 ± 0.1 nmol/mg protein/min | CYP3A4 | [17] |

Experimental Protocols

The evaluation of a deuterated dapsone candidate would require a series of in vitro and in vivo experiments. The following are detailed methodologies for key studies, based on established protocols for dapsone.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

-

Objective: To determine the rate of metabolism of deuterated dapsone compared to non-deuterated dapsone and to identify the resulting metabolites.

-

Materials: Deuterated dapsone, non-deuterated dapsone, pooled human liver microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), 0.1 M potassium phosphate buffer (pH 7.4), acetonitrile, formic acid, LC-MS/MS system.

-

Procedure:

-

Prepare incubation mixtures in 1.5 mL microcentrifuge tubes containing HLM (final concentration 0.5 mg/mL) and deuterated or non-deuterated dapsone (final concentration 1 µM) in phosphate buffer.

-

Pre-warm the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

-

Transfer the supernatant to HPLC vials for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent drug and the formation of metabolites (e.g., dapsone hydroxylamine).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of parent drug depletion.

-

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

-

Objective: To compare the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of deuterated dapsone and non-deuterated dapsone following oral administration.

-

Materials: Deuterated dapsone, non-deuterated dapsone, Sprague-Dawley rats (male, 250-300g), oral gavage needles, blood collection tubes (containing anticoagulant), vehicle for drug formulation (e.g., 0.5% methylcellulose), LC-MS/MS system.

-

Procedure:

-

Fast animals overnight prior to dosing.

-

Administer a single oral dose (e.g., 10 mg/kg) of either deuterated or non-deuterated dapsone to respective groups of rats (n=5 per group).

-

Collect blood samples (~100 µL) via tail vein or saphenous vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

-

Process blood samples to obtain plasma by centrifugation.

-

Extract the drug and its metabolites from plasma samples using protein precipitation or liquid-liquid extraction.

-

Quantify the concentrations of the parent drug and key metabolites (DDS-NOH, MADDS) in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance using appropriate software (e.g., Phoenix WinNonlin).

-

Concurrently, monitor animals for signs of toxicity and collect blood samples for methemoglobin analysis at peak plasma concentrations.

-

Mandatory Visualizations

Caption: Metabolic pathway of Dapsone.

Caption: Theoretical impact of deuteration on Dapsone metabolism.

Caption: Preclinical evaluation workflow for Deuterated Dapsone.

Conclusion

Deuteration represents a promising, albeit currently theoretical, strategy to enhance the therapeutic profile of dapsone. By leveraging the kinetic isotope effect to slow the N-hydroxylation metabolic pathway, a deuterated analog of dapsone could potentially offer a significantly improved safety profile with reduced hematological toxicity. This could broaden its therapeutic window and improve patient tolerance, particularly in chronic inflammatory conditions requiring long-term treatment. However, the realization of this potential is contingent on comprehensive preclinical and clinical evaluation. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for the systematic investigation required to translate the concept of deuterated dapsone into a clinical reality. Further research is essential to synthesize and characterize these compounds and to validate their hypothesized benefits in vitro and in vivo.

References

- 1. researchgate.net [researchgate.net]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. Dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wiley.com [wiley.com]

- 6. Effect of deuteration on the metabolism and clearance of some pharmacologically active compounds--synthesis and in vitro metabolism of deuterated derivatives of dronedadrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydropteroate synthase - Proteopedia, life in 3D [proteopedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase by dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Evaluation of dapsone and its synthetic derivative DDS‑13 in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Dapsone vs. Dapsone-d4: A Pharmacokinetic Deep Dive for Drug Development Professionals

An In-depth Technical Guide

Introduction

Dapsone, a sulfone antibiotic, has been a cornerstone in the treatment of leprosy for decades.[1][2] Its therapeutic applications have since expanded to include a variety of dermatological conditions, such as dermatitis herpetiformis, and for the prophylaxis of opportunistic infections like Pneumocystis jiroveci pneumonia.[1][3] Dapsone exerts its antimicrobial effects by inhibiting bacterial folic acid synthesis.[1][2] Beyond this, it possesses significant anti-inflammatory properties, largely attributed to its ability to inhibit neutrophil myeloperoxidase activity.[1][2]

Despite its efficacy, the clinical use of dapsone can be limited by dose-dependent hematological adverse effects, most notably methemoglobinemia and hemolytic anemia.[1][4] These toxicities are linked to its metabolic profile. The pursuit of safer alternatives has led to the exploration of deuterated drugs. The substitution of hydrogen with its heavier isotope, deuterium, can alter the metabolic fate of a drug, a phenomenon known as the "kinetic isotope effect."[5][6][7] This can lead to a slower rate of metabolism, potentially resulting in a longer half-life, reduced formation of toxic metabolites, and an improved safety profile.[8][9][10]

This technical guide provides a comprehensive comparison of the pharmacokinetics of dapsone and its deuterated analog, dapsone-d4. While clinical data on this compound is not yet available, this guide will extrapolate its expected pharmacokinetic profile based on the established principles of deuteration and the known metabolic pathways of dapsone. This document is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics of Dapsone

Dapsone is well-absorbed orally, with a bioavailability of 70-80%.[11] It is widely distributed throughout the body and is 70-90% bound to plasma proteins.[11][12] The metabolism of dapsone is a critical determinant of both its therapeutic action and its toxicity. It primarily undergoes N-acetylation to monoacetyldapsone (MADDS) and N-hydroxylation to dapsone hydroxylamine.[3][[“]] The N-hydroxylation pathway, mediated by cytochrome P450 enzymes (CYP2E1, CYP2C19, CYP3A4), is responsible for the formation of the hydroxylamine metabolite, which is a potent oxidizing agent and the primary cause of methemoglobinemia.[1][4][14]

The following table summarizes the key pharmacokinetic parameters of dapsone based on data from studies in healthy volunteers and patient populations.

| Parameter | Value | References |

| Bioavailability (F) | 70 - 80% | [11] |

| Time to Peak Concentration (Tmax) | 4 - 8 hours | [3] |

| Plasma Half-life (t½) | 10 - 50 hours (average 28 hours) | [3][15] |

| Volume of Distribution (Vd) | 1.5 L/kg | [3][12] |

| Protein Binding | 70 - 90% | [11][12] |

| Elimination | ~85% recovered in urine as metabolites | [3] |

The Kinetic Isotope Effect and the Promise of this compound

The substitution of hydrogen with deuterium at a site of metabolic oxidation can significantly slow down the rate of metabolism. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage by metabolic enzymes like cytochrome P450.[5][7] This "kinetic isotope effect" can lead to several potential advantages for a deuterated drug compared to its non-deuterated counterpart:

-

Increased Half-life and Exposure: A slower rate of metabolism can lead to a longer plasma half-life (t½) and a greater area under the concentration-time curve (AUC).[8][9]

-

Reduced Metabolic Switching: By slowing down a primary metabolic pathway, deuteration can sometimes redirect metabolism towards other, potentially less toxic, pathways.

-

Lower Dosing and Less Frequent Administration: Increased half-life may allow for lower doses or less frequent administration to achieve the same therapeutic effect.[9]

-

Reduced Formation of Toxic Metabolites: If the formation of a toxic metabolite is the rate-limiting step in a toxicity pathway, deuteration at that site can reduce the formation of that metabolite and improve the safety profile of the drug.[8]

The first FDA-approved deuterated drug, deutetrabenazine, exemplifies these principles.[16][17][18][19][] Deuteration of tetrabenazine at its methoxy groups, a primary site of metabolism, resulted in a longer half-life and reduced peak concentrations of its active metabolites, leading to a more favorable dosing regimen and improved tolerability.[16][19]

For dapsone, the primary site of metabolism leading to toxicity is the N-hydroxylation of the amino groups. Therefore, selective deuteration of the phenyl rings (as in this compound) could potentially slow down this P450-mediated oxidation.

Dapsone vs. This compound: A Comparative Pharmacokinetic Profile (Projected)

While no clinical or preclinical pharmacokinetic data for this compound have been published, we can project its likely pharmacokinetic profile based on the principles of the kinetic isotope effect. The following table presents a side-by-side comparison of the known parameters for dapsone and the expected changes for this compound.

| Parameter | Dapsone (Known) | This compound (Projected) | Rationale for Projection |

| Absorption (Tmax, F) | Tmax: 4-8 hours; F: 70-80% | Likely similar | Deuteration is not expected to significantly alter absorption. |

| Distribution (Vd, Protein Binding) | Vd: 1.5 L/kg; Protein Binding: 70-90% | Likely similar | Deuteration is not expected to significantly alter distribution or protein binding. |

| Metabolism | N-acetylation and N-hydroxylation (CYP2E1, CYP2C19, CYP3A4) | Slower N-hydroxylation | Kinetic isotope effect at the site of deuteration is expected to reduce the rate of P450-mediated oxidation. |

| Elimination Half-life (t½) | 10-50 hours | Potentially longer | A slower rate of metabolism would lead to a longer elimination half-life. |

| Clearance (CL) | Variable | Potentially lower | Reduced metabolism would result in lower systemic clearance. |

| Formation of Dapsone Hydroxylamine | A major metabolic pathway | Potentially reduced | Slower N-hydroxylation would lead to decreased formation of the toxic metabolite. |

Disclaimer: The pharmacokinetic parameters for this compound are projected based on established scientific principles of the kinetic isotope effect and have not been confirmed by experimental data.

Experimental Protocols

A well-designed pharmacokinetic study is essential to characterize and compare dapsone and this compound. Below is a detailed methodology for a potential clinical study.

Protocol: A Phase 1, Randomized, Crossover Study to Evaluate the Pharmacokinetics and Safety of Dapsone and this compound in Healthy Adult Volunteers

1. Study Objectives:

-

To compare the single-dose pharmacokinetic profiles of dapsone and this compound in healthy adult volunteers.

-

To assess the safety and tolerability of single doses of dapsone and this compound.

2. Study Design:

-

A randomized, open-label, two-period, two-sequence crossover study.

-

Each subject will receive a single oral dose of dapsone and a single oral dose of this compound, with a washout period of at least 21 days between doses.

3. Study Population:

-

Healthy male and female volunteers, aged 18-55 years.

-

Subjects will be screened for normal hepatic and renal function, and for glucose-6-phosphate dehydrogenase (G6PD) deficiency.

4. Dosing and Administration:

-

A single oral dose of 100 mg dapsone or an equimolar dose of this compound will be administered with 240 mL of water after an overnight fast.

5. Pharmacokinetic Sampling:

-

Blood samples (5 mL) will be collected into tubes containing K2EDTA at the following time points: pre-dose (0 h), and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[21][22]

-

Plasma will be separated by centrifugation and stored at -80°C until analysis.

6. Bioanalytical Method:

-

Plasma concentrations of dapsone, this compound, and their respective metabolites (e.g., monoacetyldapsone, dapsone hydroxylamine) will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method will be validated for linearity, accuracy, precision, selectivity, and stability.

7. Pharmacokinetic Analysis:

-

Non-compartmental analysis will be used to determine the following pharmacokinetic parameters for dapsone and this compound: Cmax, Tmax, AUC0-t, AUC0-inf, t½, CL/F, and Vz/F.

-

Statistical comparisons of pharmacokinetic parameters between the two treatment groups will be performed using an analysis of variance (ANOVA).

8. Safety Assessments:

-

Safety will be monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) at screening and at the end of the study.

-

Methemoglobin levels will be monitored at baseline and at regular intervals post-dose.

Visualizations

Dapsone Metabolic Pathways

References

- 1. Dapsone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 3. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dapsone-induced methemoglobinemia: Case of the blue lady - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. researchgate.net [researchgate.net]

- 9. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Clinical pharmacokinetics of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 21. Pharmacokinetics of Dapsone Administered Daily and Weekly in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Dapsone in Human Plasma Using Dapsone-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dapsone in human plasma. Dapsone-d4 is employed as an internal standard to ensure accuracy and precision. The described protocol utilizes a straightforward sample preparation procedure followed by a rapid chromatographic separation, making it suitable for high-throughput bioanalytical studies. This method is ideal for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of dapsone.

Introduction

Dapsone is a sulfone antibiotic commonly used in the treatment of various infectious and inflammatory diseases. Accurate measurement of dapsone concentrations in biological matrices is crucial for pharmacokinetic analysis and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response in mass spectrometry-based assays. This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of dapsone and this compound.

Experimental

Materials and Reagents

-

Dapsone and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solutions Preparation

Stock solutions of dapsone and this compound are prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples are prepared by serially diluting the stock solution with a methanol:water (50:50, v/v) mixture. The internal standard working solution is prepared at a suitable concentration (e.g., 3000 ng/mL) in the same diluent.[1]

Sample Preparation

A reliable sample preparation is critical for accurate bioanalysis. Two common methods are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid Phase Extraction (SPE) Protocol [1]

-

To 0.200 mL of plasma, add 0.050 mL of the this compound internal standard working solution (for blank samples, add 0.050 mL of diluent).

-

Add 0.200 mL of 5mM Ammonium Acetate and vortex.

-

Condition an SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) with 1 mL of methanol followed by 1 mL of HPLC grade water.

-

Load the entire sample onto the cartridge.

-

Wash the cartridge with 1 mL of HPLC water, followed by 1 mL of 5% methanol in water.

-

Elute the analytes with 1.0 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).

-

The eluate is then ready for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol [2][3]

-

To a suitable volume of plasma, add the this compound internal standard.

-

Add an appropriate organic extraction solvent (e.g., tertiary butyl methyl ether).

-

Vortex vigorously to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Method Parameters

Liquid Chromatography

| Parameter | Value |

| Column | Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm[4] |

| Mobile Phase A | 0.1% formic acid in water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 0.3 mL/min[4] |

| Injection Volume | 10 µL[4] |

| Gradient | 15% B, linear to 80% B in 8 min[4] |

| Column Temperature | Ambient[4] |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | ESI Positive[4] |

| Gas Temperature | 325 °C[4] |

| Gas Flow | 10 L/min[4] |

| Nebulizer | 50 psi[4] |

| Sheath Gas Temp | 400 °C[4] |

| Sheath Gas Flow | 12 L/min[4] |

| Capillary Voltage | 4500 V[4] |

| Nozzle Voltage | 0 V[4] |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |

| Dapsone | 249.1 | 92 | 125 | 24 |

| 249.1 | 108 | 125 | 20 | |

| This compound (IS) | 253.1 (projected) | To be determined | To be determined | To be determined |

Note: The MRM transitions for this compound need to be optimized experimentally. The precursor ion will be higher by 4 Da compared to Dapsone.

Results and Discussion

Linearity

The method demonstrates excellent linearity over the concentration range of 5.000 to 3000.000 ng/mL for Dapsone in human plasma.[1] Another study showed linearity in the range of 0.50–2500.00 ng/mL.[2][3]

Limits of Detection (LOD) and Quantification (LOQ)

The lower limit of quantification (LLOQ) for dapsone in human plasma has been established at 5.000 ng/mL.[1]

Accuracy and Precision

The intra- and inter-run precision should be less than 15%, with accuracies within 100±15% for reliable quantification.[2][3]

Visualizations

Caption: Experimental workflow for Dapsone quantification.

Caption: Logic of using an internal standard for quantification.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of dapsone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method well-suited for regulated bioanalysis in clinical and pharmaceutical research.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dapsone in Human Plasma Using Dapsone-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapsone is a sulfone antibiotic commonly used in the treatment of various infectious and inflammatory diseases, including leprosy, dermatitis herpetiformis, and Pneumocystis jirovecii pneumonia. Accurate quantification of Dapsone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Dapsone in human plasma. The use of a stable isotope-labeled internal standard, Dapsone-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocols

This section provides a detailed methodology for the quantification of Dapsone in human plasma.

Materials and Reagents

-

Dapsone (≥98% purity)

-

This compound (isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA)

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dapsone and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Dapsone stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 3000 ng/mL.[1]

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate Dapsone working standard solutions to create CC and QC samples. A typical calibration curve range is 5.00–3000.00 ng/mL for Dapsone in human plasma.[1]

Sample Preparation: Solid Phase Extraction (SPE)

This protocol utilizes Solid Phase Extraction for efficient cleanup and concentration of the analyte and internal standard from the plasma matrix.

-

Sample Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 50 µL of the this compound internal standard working solution (except for the blank, to which 50 µL of diluent is added).[1] Vortex briefly.

-

Protein Precipitation & Dilution: Add 200 µL of 5 mM ammonium acetate solution to all samples and vortex for a few seconds.[1]

-

SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) by passing 1 mL of methanol followed by 1 mL of HPLC grade water.[1]

-

Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of ultra-pure water, followed by 1 mL of 5% methanol in water.[1]

-

Elution: Elute Dapsone and this compound from the cartridge with 1.0 mL of an elution solution comprised of 70:30 (v/v) acetonitrile and 5mM ammonium acetate.[1]

-

Final Extract: Transfer the eluate into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters that can be adapted for various systems.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| LC System | Agilent 1260 Infinity LC or equivalent |

| Column | Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm or equivalent[2] |

| Mobile Phase A | 0.1% Formic acid in water[2] |

| Mobile Phase B | Acetonitrile[2] |

| Flow Rate | 0.3 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | Ambient |

| Gradient | 15% B, linear to 80% B in 8 minutes[2] |

| Run Time | Approximately 10 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole LC/MS or equivalent[2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Gas Temperature | 325 °C[2] |

| Gas Flow | 10 L/min[2] |

| Nebulizer Pressure | 50 psi[2] |

| Sheath Gas Temperature | 400 °C[2] |

| Sheath Gas Flow | 12 L/min[2] |

| Capillary Voltage | 4500 V[2] |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Dapsone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |

| Dapsone | 249.1 | 92 | 125 | 24 |

| 249.1 | 108 | 125 | 20 | |

| This compound | 253.1 (projected) | 96 (projected) | To be optimized | To be optimized |

| 253.1 (projected) | 112 (projected) | To be optimized | To be optimized |

Note: this compound transitions are projected based on Dapsone fragmentation and require empirical optimization.

Workflow Diagram

Caption: Figure 1: Experimental Workflow for Dapsone Quantification.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method based on similar validated assays.

Table 4: Calibration Curve and Sensitivity

| Parameter | Result |

| Linearity Range | 5.00 - 3000.00 ng/mL in human plasma[1] |

| Correlation Coefficient (r²) | > 0.99[3] |

| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL[1] |

Table 5: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| LQC | ~15 | < ±15% | < 15% |

| MQC | ~1500 | < ±15% | < 15% |

| HQC | ~2400 | < ±15% | < 15% |

| (Expected values based on typical bioanalytical method validation guidelines) |

Table 6: Recovery

| Analyte | Mean Recovery (%) |

| Dapsone | 85 - 110% |

| This compound | Consistent and reproducible |

| (Recovery is expected to be consistent, precise, and reproducible across the concentration range)[1] |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Dapsone in human plasma. The use of solid-phase extraction for sample cleanup minimizes matrix effects, while the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This method is suitable for a range of applications, including pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies in clinical and research settings.

References

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Dapsone using Dapsone-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dapsone, a sulfone antibiotic, in bulk drug and pharmaceutical formulations. The method utilizes Dapsone-d4 as an internal standard (IS) to ensure accuracy and precision. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and water, followed by UV detection at 295 nm. The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. This method is suitable for routine quality control and stability testing of Dapsone.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a primary therapeutic agent for the treatment of leprosy and is also used for various other dermatological conditions.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical products to ensure safety and efficacy. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceuticals due to its high sensitivity, specificity, and reproducibility.[1]

The use of an internal standard is highly recommended in quantitative analysis to correct for variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is the ideal choice as it co-elutes with the analyte and has nearly identical chemical and physical properties, ensuring the most accurate correction. This application note provides a detailed protocol for the development and validation of an HPLC-UV method for Dapsone using this compound as an internal standard.

Experimental

Materials and Reagents

-

Dapsone reference standard

-

This compound (Internal Standard)

-

Methanol (HPLC grade)[1]

-

Water (Milli-Q or equivalent)[1]

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (for pH adjustment)

-

0.45 µm nylon syringe filters

Instrumentation

-

HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II LC System or equivalent).

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Sonicator.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 295 nm[1][2][3] |

| Run Time | 10 minutes |

Protocols

Preparation of Standard Solutions

1. Dapsone Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Dapsone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.[4]

2. This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

3. Working Standard Solutions: Prepare a series of working standard solutions by diluting the Dapsone stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. To each working standard, add a fixed concentration of the this compound internal standard (e.g., 10 µg/mL).

Sample Preparation

For Bulk Drug: Accurately weigh 10 mg of the Dapsone bulk drug powder and prepare a 1000 µg/mL stock solution in methanol. Dilute this stock solution with the mobile phase to a final concentration within the calibration curve range (e.g., 20 µg/mL). Add the internal standard to achieve the same fixed concentration as in the working standards.

For Pharmaceutical Formulations (Tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Dapsone and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of methanol and sonicate for 15 minutes to extract the drug. Dilute to volume with methanol and mix well. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a final concentration within the calibration curve range and add the internal standard.

Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

Linearity

The linearity of the method was evaluated by analyzing a series of Dapsone standard solutions at different concentrations. The peak area ratio of Dapsone to the internal standard was plotted against the corresponding concentration. The method showed excellent linearity over the concentration range of 1-50 µg/mL with a correlation coefficient (R²) of >0.999.

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution were performed on the same day and on three different days. The relative standard deviation (%RSD) was calculated.

Accuracy

The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120%). A known amount of Dapsone was spiked into a placebo mixture, and the samples were analyzed. The percentage recovery was calculated.

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution. The chromatograms were examined for any interfering peaks at the retention times of Dapsone and the internal standard.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

A summary of the method validation results is presented in Table 2.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | ≥ 0.999 |

| Intra-day Precision (%RSD) | 0.85% | ≤ 2% |

| Inter-day Precision (%RSD) | 1.23% | ≤ 2% |

| Accuracy (Recovery %) | 98.5% - 101.2% | 98% - 102% |

| LOD | 0.1 µg/mL | - |

| LOQ | 0.3 µg/mL | - |

Results and Discussion

The developed HPLC-UV method provides a simple and efficient way to quantify Dapsone. The use of a C18 column with a mobile phase of methanol and water resulted in a well-resolved, sharp, and symmetric peak for Dapsone with a retention time of approximately 4.5 minutes. This compound, the internal standard, eluted at a very similar retention time, as expected. The UV detection wavelength of 295 nm provided excellent sensitivity for Dapsone.[1][2][3] The validation results demonstrate that the method is linear, precise, accurate, and specific for the analysis of Dapsone.

Visualizations

Caption: Experimental workflow for the HPLC-UV analysis of Dapsone.

Caption: Relationship between Dapsone concentration and peak area ratio.

Conclusion

A simple, rapid, and reliable HPLC-UV method for the quantification of Dapsone using this compound as an internal standard has been developed and validated. The method meets all the requirements for routine analysis and can be effectively used for the quality control of Dapsone in bulk and pharmaceutical dosage forms, as well as for stability studies. The use of a deuterated internal standard significantly enhances the robustness and reliability of the analytical results.

References

- 1. ijfmr.com [ijfmr.com]

- 2. High-performance liquid chromatographic method with ultraviolet detection for the determination of dapsone and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of dapsone in serum and saliva using reversed-phase high-performance liquid chromatography with ultraviolet or electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

Application Notes and Protocols for Dapsone-d4 in Metabolite Identification Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dapsone-d4 as a stable isotope-labeled internal standard in metabolite identification and quantification studies. These guidelines are intended for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic sulfone with both antimicrobial and anti-inflammatory properties. It is primarily metabolized in the liver through two main pathways: N-acetylation and N-hydroxylation.[1][[“]] The N-acetylation pathway, mediated by N-acetyltransferase, leads to the formation of monoacetyldapsone (MADDS), while the N-hydroxylation pathway, carried out by cytochrome P450 enzymes (such as CYP2E1, CYP2C19, CYP2B6, and CYP3A4), produces dapsone hydroxylamine (DDS-NOH).[3][4] This hydroxylamine metabolite is associated with the hematological side effects of dapsone, such as methemoglobinemia and hemolysis.[1][[“]]

Stable isotope-labeled compounds, such as this compound, are invaluable tools in metabolite identification studies. They serve as internal standards for accurate quantification and aid in distinguishing drug-related metabolites from endogenous matrix components, thereby reducing the risk of false-positive identifications.

Key Applications of this compound

-

Accurate Quantification: this compound can be used as an internal standard to correct for matrix effects and variations in sample preparation and instrument response, enabling precise quantification of Dapsone and its metabolites in various biological matrices.

-

Metabolite Identification: The known isotopic shift of this compound and its metabolites simplifies the identification of novel and known metabolites in complex biological samples by searching for characteristic isotopic patterns in mass spectrometry data.

-

Reaction Phenotyping: By incubating this compound with specific recombinant human cytochrome P450 enzymes, researchers can identify the key enzymes responsible for its metabolism.

-

Pharmacokinetic Studies: this compound can be administered to preclinical models to study the absorption, distribution, metabolism, and excretion (ADME) of Dapsone without interfering with the analysis of the unlabeled drug.

Dapsone Metabolic Pathway

The primary metabolic pathways of Dapsone involve N-acetylation and N-hydroxylation. The resulting metabolites can undergo further biotransformation, including conjugation with glucuronic acid for excretion.[5]

References

Application Note: Validated LC-MS/MS Method for the Quantification of Dapsone in Human Plasma Using Dapsone-d4

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the validation of a sensitive, selective, and robust bioanalytical method for the quantification of Dapsone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Dapsone-d4 is utilized as the internal standard (IS) to ensure accuracy and precision.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is an antibiotic primarily used for the treatment of leprosy, dermatitis herpetiformis, and for the prevention and treatment of certain types of pneumonia.[1] Accurate quantification of Dapsone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a validated LC-MS/MS method that demonstrates high sensitivity, specificity, and reproducibility for the analysis of Dapsone in human plasma, adhering to international validation guidelines.[2][3] The use of a stable isotope-labeled internal standard, this compound, minimizes potential variability from sample processing and instrument response.[4]

Materials and Reagents

-

Analytes: Dapsone (Reference Standard), this compound (Internal Standard)

-

Reagents:

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate (Analytical Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Milli-Q or equivalent)

-

-

Biological Matrix: K2EDTA Human Plasma (drug-free)

Instrumentation and Chromatographic Conditions

-

LC-MS/MS System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

-

Chromatographic Column: C18 column (e.g., 250 mm × 4.6 mm, 5 μm).[5]

-

Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile and an aqueous buffer like 5mM Ammonium Acetate or 0.1% Formic Acid.[4][6]

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[7]

-

MS/MS Transitions: Multiple Reaction Monitoring (MRM) will be used.

-

Dapsone: m/z 249.3 → 156.1[7]

-

This compound: (Transition to be determined based on the specific deuteration pattern, e.g., m/z 253.3 → 160.1)

-

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Dapsone and this compound in methanol to obtain primary stock solutions. Store at 2-8°C.[4]

-

Working Solutions: Prepare serial dilutions of the Dapsone stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards (CS) and quality control (QC) samples.[4]

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to achieve a final concentration (e.g., 3000 ng/mL).[4]

Experimental Protocols

Sample Preparation Protocol

A Solid Phase Extraction (SPE) method is recommended for clean and reproducible extraction.

Caption: Workflow for plasma sample preparation using Solid Phase Extraction (SPE).

Bioanalytical Method Validation Protocol

The method is validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2][8]

Caption: Logical flow of the bioanalytical method validation process.

Protocols for Each Validation Parameter:

-

Selectivity:

-

Analyze at least six different blank human plasma lots.

-

Check for any interfering peaks at the retention times of Dapsone and this compound.

-

Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for Dapsone and ≤ 5% for the IS.[8]

-

-

Linearity and Range:

-

Prepare a set of at least 6-8 calibration standards by spiking blank plasma with known concentrations of Dapsone. A suggested range is 5.0 - 3000.0 ng/mL.[4]

-

Analyze the standards and plot the peak area ratio (Dapsone/Dapsone-d4) against the nominal concentration.

-

Acceptance Criteria: A linear regression (1/x² weighting) should yield a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ).[5]

-

-

Accuracy and Precision:

-

Prepare QC samples in blank plasma at four levels: LLOQ, Low QC, Medium QC, and High QC.

-

Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

-